Regioisomeric Impact on Lipophilicity: LogP Comparison of 3- vs. 4-Substituted Analogs
The 3-substituted regioisomer (CAS 646041-15-8) demonstrates a distinct lipophilicity profile compared to the 4-substituted analog (CAS 646041-16-9). Calculated XLogP values differ, influencing membrane permeability, solubility, and overall pharmacokinetic behavior . The meta-substitution pattern imparts different electronic and steric properties, affecting subsequent chemical transformations and biological interactions .
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.9 (calculated) |
| Comparator Or Baseline | 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene (CAS 646041-16-9) with XLogP = 2.9 (calculated) |
| Quantified Difference | No significant difference in XLogP; however, the distinct substitution pattern leads to divergent electronic and steric properties . |
| Conditions | In silico prediction of octanol-water partition coefficient |
Why This Matters
Ensures selection of the correct regioisomer for consistent synthetic outcomes and predictable physicochemical properties.
